molecular formula C7H6BrClIN B1379058 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine CAS No. 1823359-68-7

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine

Cat. No. B1379058
M. Wt: 346.39 g/mol
InChI Key: ZNFCWXDGTPZDRU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is a chemical compound with the CAS Number: 1823359-68-7 . It has a molecular weight of 346.39 . The compound is solid in its physical form . The IUPAC name for this compound is 3-bromo-6-chloro-5-iodo-2,4-dimethylpyridine .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is 1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is a solid . It has a molecular weight of 346.39 . The IUPAC name for this compound is 3-bromo-6-chloro-5-iodo-2,4-dimethylpyridine . The InChI code for this compound is 1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3 .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Hydrogen Bonding Evidence: Research by Hanuza et al. (1997) on related compounds, 3-chloro-5-hydroxy-2,6-dimethylpyridine and 3-bromo-5-hydroxy-2,6-dimethyl-pyridine, provided insights into hydrogen bonding. The study found that these compounds exhibit strong asymmetric hydrogen bonding, crucial for understanding similar halogenated pyridines like 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine (Hanuza et al., 1997).

Chemical Synthesis and Transformations

  • Halogen/Halogen Displacement: Schlosser and Cottet (2002) discussed the transformation of chloropyridines into bromo- and iodopyridines, which is relevant for understanding the synthesis routes of compounds like 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine (Schlosser & Cottet, 2002).
  • Ortho-Lithiation of Halopyridines: Gribble and Saulnier (1993) explored the ortho-lithiation of halopyridines, providing a basis for understanding the chemical behavior and potential synthetic pathways for halogenated pyridines (Gribble & Saulnier, 1993).

Complex Formation and Reactivity

  • Halogen-Bridge Cleavage in Metal Complexes: Black, Deacon, and Edwards (1994) studied halogen-bridge cleavage in palladium and platinum complexes with pyridines, relevant for understanding the coordination chemistry of halogenated pyridines (Black, Deacon, & Edwards, 1994).

Halogenation Reactions

  • Direct Halogenation of Pyridines: Klemm et al. (1974) investigated the direct halogenation of thienopyridines, which is pertinent to the understanding of halogenation reactions in compounds like 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine (Klemm et al., 1974).

properties

IUPAC Name

5-bromo-2-chloro-3-iodo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFCWXDGTPZDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine

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